molecular formula C20H21N3O2 B14675266 1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- CAS No. 33048-50-9

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl-

Cat. No.: B14675266
CAS No.: 33048-50-9
M. Wt: 335.4 g/mol
InChI Key: FORPTELLPAQWBV-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a phthalazinone core substituted with a morpholinoethyl group and a phenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 2-(2-chloroethyl)morpholine and phenylmagnesium bromide under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells. Additionally, it may interact with DNA or RNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- is unique due to its specific combination of a phthalazinone core with morpholinoethyl and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1(2H)-Phthalazinone, 2-(2-morpholinoethyl)-4-phenyl- is a compound recognized for its potential therapeutic applications, particularly in oncology and other medical fields. Its unique structure, characterized by a morpholinoethyl group and a phenyl substituent on the phthalazinone ring, contributes to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H21N3O2
  • Molecular Weight : 335.41 g/mol

The compound belongs to the class of phthalazinones, which are derivatives of phthalazine. The specific structure includes:

  • A morpholinoethyl group at the 2-position.
  • A phenyl group at the 4-position.

This structural configuration is critical for its biological activity and potential therapeutic applications.

1(2H)-Phthalazinone derivatives have been primarily studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of cancer therapies by preventing cancer cells from repairing DNA damage caused by chemotherapeutic agents .

MechanismDescription
PARP InhibitionPrevents DNA repair in cancer cells, enhancing chemotherapeutic efficacy.
Anti-inflammatoryPotential to reduce inflammation in various diseases.
AntiangiogenicMay inhibit the formation of new blood vessels, impacting tumor growth.

Biological Activity

Research indicates that 1(2H)-phthalazinone derivatives exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that these compounds can be effective against various cancer types by targeting PARP and disrupting DNA repair processes .
  • Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogenic fungi such as Cryptococcus neoformans and dermatophytes .
  • Potential for Treating Vascular Diseases : The antiangiogenic properties suggest applications in treating vascular diseases and ischemic injuries .

Case Studies

Several studies have highlighted the effectiveness of phthalazinone derivatives in clinical and experimental settings:

  • Cancer Therapy : A study explored the use of phthalazinone derivatives in combination with chemotherapy, demonstrating enhanced tumor reduction in animal models .
  • Antifungal Efficacy : Research involving substituted phthalazinones showed promising results against a range of fungal pathogens, indicating potential for developing new antifungal agents .
  • Vascular Disease Treatment : Investigations into the anti-inflammatory properties revealed that these compounds could mitigate symptoms associated with vascular diseases, providing a dual benefit in treatment strategies.

Research Findings

Recent research has focused on synthesizing new derivatives to enhance biological activity. Key findings include:

  • The modification of substituents on the phthalazinone ring can significantly impact biological activity.
  • Specific structural features correlate with increased potency against cancer cells and pathogens.

Table 2: Summary of Research Findings

StudyFocusFindings
D'Amours et al., 1999PARP MechanismEstablished the role of PARP in DNA repair signaling .
Synthesis StudyAntifungal AgentsIdentified new antifungal derivatives with effective bioactivity .
Cancer ResearchCombination TherapyShowed improved outcomes when combined with traditional chemotherapy .

Properties

CAS No.

33048-50-9

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)-4-phenylphthalazin-1-one

InChI

InChI=1S/C20H21N3O2/c24-20-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)21-23(20)11-10-22-12-14-25-15-13-22/h1-9H,10-15H2

InChI Key

FORPTELLPAQWBV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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